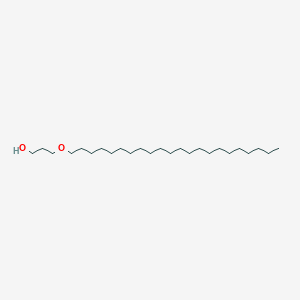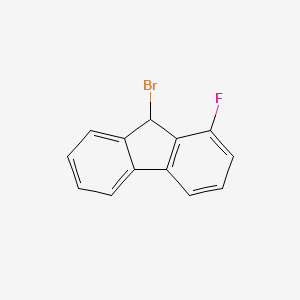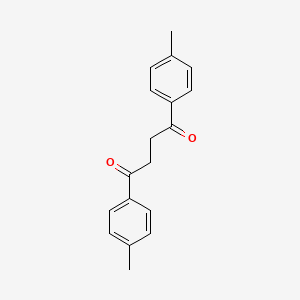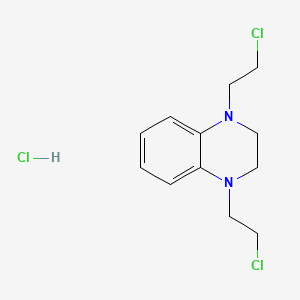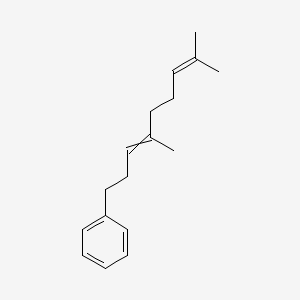
Aluminum difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum difluoride is an inorganic compound with the chemical formula AlF₂. It is a colorless solid that is primarily used in various industrial applications. This compound is known for its role in the production of aluminum and its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum difluoride can be synthesized through several methods. One common method involves the reaction of aluminum chloride with hydrogen fluoride gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion:
AlCl3+2HF→AlF2+3HCl
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of aluminum production. The process involves the treatment of aluminum-containing ores with hydrofluoric acid, resulting in the formation of this compound along with other fluoride compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum difluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum trifluoride.
Reduction: It can be reduced to elemental aluminum under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine at high temperatures.
Reduction: Typically involves a reducing agent like hydrogen gas or carbon at elevated temperatures.
Substitution: Involves halide exchange reactions with compounds like sodium chloride or potassium fluoride.
Major Products Formed:
Oxidation: Aluminum trifluoride (AlF₃)
Reduction: Elemental aluminum (Al)
Substitution: Various aluminum halides depending on the halide used
Wissenschaftliche Forschungsanwendungen
Aluminum difluoride has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of aluminum and other metal alloys, as well as in the manufacturing of ceramics and glass.
Wirkmechanismus
The mechanism of action of aluminum difluoride involves its ability to interact with various molecular targets. In biological systems, this compound can bind to and activate heterotrimeric G proteins, which play a crucial role in signal transduction pathways. This interaction is useful for studying G protein activation and understanding the biochemical mechanisms of GTP hydrolysis.
Vergleich Mit ähnlichen Verbindungen
- Aluminum trifluoride (AlF₃)
- Aluminum chloride (AlCl₃)
- Aluminum bromide (AlBr₃)
Comparison:
- Aluminum trifluoride: Unlike aluminum difluoride, aluminum trifluoride is more stable and commonly used in the aluminum industry to lower the melting point of electrolytes.
- Aluminum chloride: Aluminum chloride is more reactive and widely used as a catalyst in organic synthesis, whereas this compound is less reactive.
- Aluminum bromide: Aluminum bromide has similar properties to aluminum chloride but is less commonly used due to its higher cost and reactivity.
This compound stands out due to its unique combination of stability and reactivity, making it valuable in specific industrial and research applications.
Eigenschaften
CAS-Nummer |
21559-03-5 |
|---|---|
Molekularformel |
AlF2+ |
Molekulargewicht |
64.978345 g/mol |
IUPAC-Name |
aluminum;difluoride |
InChI |
InChI=1S/Al.2FH/h;2*1H/q+3;;/p-2 |
InChI-Schlüssel |
YAJPUARGFYCJEN-UHFFFAOYSA-L |
Kanonische SMILES |
[F-].[F-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


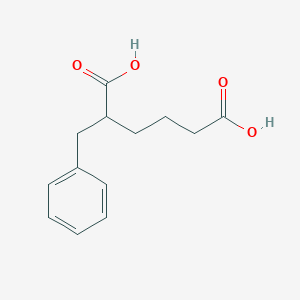
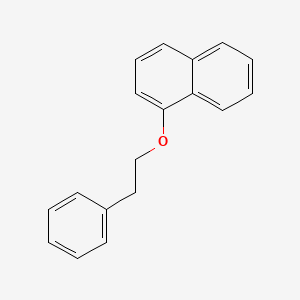



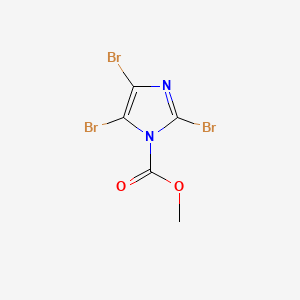
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)

